molecular formula C18H21FN4O2 B6424274 N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide CAS No. 2034249-19-7

N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide

Cat. No.: B6424274
CAS No.: 2034249-19-7
M. Wt: 344.4 g/mol
InChI Key: LJFXLZSBRLXWFJ-UHFFFAOYSA-N
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Description

N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a benzyl group, and a fluoropyrimidine moiety, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name

N-benzyl-3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-2-15-16(19)17(22-12-21-15)25-14-8-9-23(11-14)18(24)20-10-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXLZSBRLXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    Attachment of the Fluoropyrimidine Moiety: The fluoropyrimidine moiety can be attached through a nucleophilic aromatic substitution reaction, where the pyrrolidine derivative reacts with 6-ethyl-5-fluoropyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[(6-methyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
  • N-benzyl-3-[(6-ethyl-5-chloropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide
  • N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]piperidine-1-carboxamide

Uniqueness

N-benzyl-3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the fluoropyrimidine moiety, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound for various research applications.

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